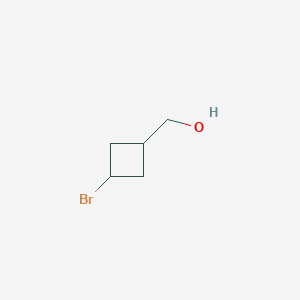

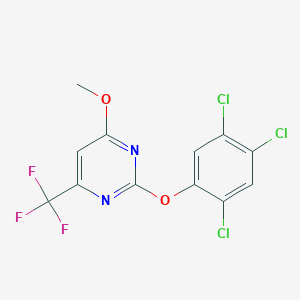

![molecular formula C14H16N2OS B2657636 2-[3-(methylsulfanyl)pyrrolidine-1-carbonyl]-1H-indole CAS No. 2097893-81-5](/img/structure/B2657636.png)

2-[3-(methylsulfanyl)pyrrolidine-1-carbonyl]-1H-indole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-[3-(methylsulfanyl)pyrrolidine-1-carbonyl]-1H-indole” is a complex organic molecule that contains an indole ring and a pyrrolidine ring . The indole ring is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The pyrrolidine ring is a five-membered ring with four carbon atoms and one nitrogen atom . The term “methylsulfanyl” refers to a sulfur atom bonded to a methyl group (CH3). This group is attached to the pyrrolidine ring at the 3-position .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the indole and pyrrolidine rings, with the methylsulfanyl group providing additional complexity . The exact three-dimensional structure would depend on the specific stereochemistry at the various chiral centers in the molecule .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the indole and pyrrolidine rings, as well as the methylsulfanyl group . The indole ring is aromatic and relatively stable, but can undergo electrophilic substitution reactions . The pyrrolidine ring can participate in a variety of reactions, including ring-opening reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the indole and pyrrolidine rings could impact its solubility, stability, and reactivity .Scientific Research Applications

Sulfenylation of Pyrroles and Indoles

The process of methylsulfenylation, applied to 1-substituted pyrroles and indoles, has been studied for its potential to create a variety of substituted products. This method is particularly advantageous for synthesizing tri- and tetrasubstituted pyrroles and disubstituted indoles, which are significant due to the methylthio group's activating properties towards electrophilic substitution. The synthesis process demonstrates the potential for developing complex organic molecules, including 1H-methylthiopyrroles and indoles, through specific sulfenylation reactions (Gilow et al., 1991).

Tautomerism in Indole Derivatives

Research on 2-(2‘-pyridyl)indole derivatives reveals insights into tautomeric behavior and solvatochromic dependence, indicating the structural and electronic versatility of these compounds. Such studies highlight the importance of indole derivatives in understanding chemical behavior and designing molecules with specific electronic properties, which can be crucial in the development of organic electronics and sensors (Wu et al., 1998).

Phosphinoylation-Cyclization Processes

A novel silver-mediated oxidative phosphinoylation of N-propargyl-substituted indoles has been developed, enabling the efficient construction of 2-phosphinoyl-9H-pyrrolo[1,2-a]indoles. This transformation offers a straightforward route for C-P bond formation, cyclization, and isomerization, showcasing the utility of indole derivatives in synthesizing complex structures relevant to pharmaceutical research and material science (Chen et al., 2016).

Synthesis of Heterocyclic Amines

The synthesis of heterocyclic amines, including pyrroles and indoles, through various chemical reactions, highlights the fundamental role of these compounds in organic chemistry and drug development. Techniques such as the Fischer indole synthesis and reactions involving dicarbonyl compounds with ammonia or ammonium carbonate are crucial for constructing a wide range of biologically active molecules and pharmaceuticals (Ginsburg, 1967).

Corrosion Inhibition by Indole Derivatives

The study of 3-amino alkylated indoles as corrosion inhibitors for mild steel in acidic solutions provides an example of the practical applications of indole derivatives beyond pharmaceuticals. These compounds show promise in industrial applications, where corrosion resistance is critical. The effectiveness of these inhibitors, demonstrated through both experimental and theoretical methods, underscores the versatility of indole derivatives in addressing practical problems in engineering and materials science (Verma et al., 2016).

Future Directions

properties

IUPAC Name |

1H-indol-2-yl-(3-methylsulfanylpyrrolidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2OS/c1-18-11-6-7-16(9-11)14(17)13-8-10-4-2-3-5-12(10)15-13/h2-5,8,11,15H,6-7,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NITJDCUQBXJVKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1CCN(C1)C(=O)C2=CC3=CC=CC=C3N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-(methylsulfanyl)pyrrolidine-1-carbonyl]-1H-indole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2657553.png)

![N~4~-(4-methoxyphenyl)-1-phenyl-N~6~-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2657554.png)

![3-{[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl}-5-methyl-4-isothiazolecarbonitrile](/img/structure/B2657559.png)

![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,5-a]pyrimidine](/img/structure/B2657563.png)

![2-amino-N-(3-methylphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B2657565.png)

![8-[4-[(2,6-Dichlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(2-methylpropyl)purine-2,6-dione](/img/structure/B2657566.png)

![1-isopropyl-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2657569.png)

![N-[(1-butylbenzimidazol-2-yl)methyl]thiophene-2-carboxamide](/img/structure/B2657576.png)